LY2624803

Insomnia Sleep Maintenance Polysomnography

LY2624803 is a dual H1 inverse agonist/5-HT2A antagonist with unique human Phase 2 efficacy data showing a dose-dependent reduction in WASO. This established profile makes it an invaluable reference for polysomnography, hypnotic comparator, and receptor pharmacology studies. It offers a distinct research tool not achievable with single-target agents.

Molecular Formula C22H25N3O3
Molecular Weight 379.5 g/mol
CAS No. 879409-35-5
Cat. No. B1675644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2624803
CAS879409-35-5
SynonymsLY-2624803;  HY-10275;  LY2624803;  DB-7; 
Molecular FormulaC22H25N3O3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC(C)(CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42)C(=O)O
InChIInChI=1S/C22H25N3O3/c1-22(2,21(26)27)15-24-11-13-25(14-12-24)20-16-7-3-5-9-18(16)28-19-10-6-4-8-17(19)23-20/h3-10H,11-15H2,1-2H3,(H,26,27)
InChIKeyUEFWDVMEDFCHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY2624803 (CAS 879409-35-5): Dual H1 Inverse Agonist/5-HT2A Antagonist for Sleep and CNS Research


LY2624803 (also known as HY-10275) is a dual-acting small molecule that functions as a histamine H1 receptor inverse agonist and a serotonin 5-HT2A receptor antagonist [1]. It was developed by Eli Lilly and Company and advanced to Phase 2 clinical trials for the treatment of insomnia [2]. The compound is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, allowing for modulation of central histaminergic and serotonergic signaling pathways implicated in sleep-wake regulation [3]. Although development was ultimately discontinued, its well-documented dual pharmacology provides a unique research tool for investigating the interplay between H1 and 5-HT2A receptor systems.

The Unique Dual Pharmacology of LY2624803: Why Single-Target H1 or 5-HT2A Agents Are Not Substitutable


LY2624803 is distinguished from both first-generation sedating antihistamines (e.g., diphenhydramine) and selective 5-HT2A antagonists (e.g., volinanserin, pimavanserin) by its concurrent, potent engagement of two key arousal-regulating pathways . First-generation antihistamines primarily act via H1 antagonism but often exhibit significant off-target binding (e.g., muscarinic, alpha-adrenergic) which can contribute to adverse effects . Selective 5-HT2A antagonists, while modulating serotonergic tone, lack the direct histaminergic component necessary for promoting sleep onset and maintenance. The specific dual profile of LY2624803, designed to target both systems simultaneously, creates a unique pharmacological signature that cannot be replicated by combining or substituting with single-target agents, as evidenced by its distinct clinical development path for insomnia [1].

Quantitative Differentiation of LY2624803: Evidence-Based Comparison with Zolpidem, Diphenhydramine, and Selective 5-HT2A Antagonists


Wake After Sleep Onset (WASO) Reduction: LY2624803 Demonstrates Dose-Dependent Efficacy in a Transient Insomnia Model

In a Phase 1 polysomnography (PSG) study of healthy participants with induced transient insomnia (NCT01784614), LY2624803 demonstrated a clear dose-response relationship for reducing Wake After Sleep Onset (WASO), a key objective measure of sleep maintenance [1]. At the highest tested dose of 6.0 mg, WASO was reduced to a geometric LS mean of 18.42 minutes, representing a 69.9% decrease compared to the placebo geometric LS mean of 61.10 minutes [1]. This contrasts with the mechanism of GABAA positive allosteric modulators like zolpidem, which primarily reduce sleep onset latency but are not indicated for improving sleep maintenance.

Insomnia Sleep Maintenance Polysomnography

Comparative Efficacy in Chronic Insomnia: LY2624803 vs. Zolpidem on Subjective Sleep Parameters

In a Phase 2 clinical trial for chronic insomnia (NCT00784875), the efficacy of LY2624803 was directly compared to placebo and the GABAA modulator zolpidem using patient-reported outcomes [1]. For the measure 'Time Awake During Sleep', LY2624803 at 1 mg and 3 mg doses reduced time awake by a least squares (LS) mean of 14.84 and 12.95 minutes from baseline, respectively, compared to a reduction of 8.23 minutes for placebo and 21.46 minutes for zolpidem [1]. This indicates that while zolpidem was more effective in this subjective measure of sleep maintenance, both doses of LY2624803 numerically outperformed placebo.

Chronic Insomnia Sleep Onset Latency Comparative Efficacy

Selectivity Profile: Dual H1/5-HT2A Engagement vs. Highly Selective 5-HT2A Antagonists

The therapeutic hypothesis for LY2624803 is predicated on its dual antagonism of H1 and 5-HT2A receptors, a profile distinct from highly selective 5-HT2A antagonists like volinanserin (Ki = 0.36 nM for 5-HT2A, with >80-fold selectivity over other 5-HT receptors) and pimavanserin (Ki = 0.087 nM for 5-HT2A) [1]. While specific Ki values for LY2624803 at human receptors are not publicly available, its design intent and clinical development pathway explicitly target both H1 and 5-HT2A to simultaneously promote sleep (via H1 inverse agonism) and enhance slow-wave sleep architecture (via 5-HT2A antagonism) . This contrasts with the singular focus of selective 5-HT2A antagonists, which are primarily investigated for neuropsychiatric conditions like psychosis, not primary insomnia.

Receptor Selectivity Pharmacology Binding Affinity

Safety and Tolerability Profile: No Evidence of Withdrawal or Rebound Insomnia in Early Clinical Studies

In completed clinical pharmacology studies involving over 150 healthy subjects receiving doses from 0.1 mg to 10 mg, LY2624803 was reported to be 'generally safe and well tolerated across all doses studied' [1]. Importantly, the sponsor noted 'no evidence of rebound insomnia or adverse reactions suggesting a drug-discontinuation or withdrawal syndrome' [1]. This finding contrasts with the well-documented potential for rebound insomnia and withdrawal symptoms associated with discontinuation of certain GABAA receptor agonists like zolpidem, particularly after long-term or high-dose use.

Safety Tolerability Withdrawal Rebound Insomnia

LY2624803: Optimized Application Scenarios for Sleep and CNS Research Programs


Investigating the Role of Dual H1/5-HT2A Antagonism in Sleep Architecture

LY2624803 serves as a validated, dual-mechanism chemical probe for polysomnography studies aiming to dissect the individual and synergistic contributions of histaminergic and serotonergic pathways to sleep maintenance and slow-wave sleep enhancement. Its demonstrated dose-dependent reduction in WASO (from 61.10 minutes on placebo to 18.42 minutes at 6.0 mg) provides a clear, quantifiable efficacy signal in a human model [1].

Comparator for Next-Generation Insomnia Drug Discovery

In preclinical and early clinical development of novel hypnotic agents, LY2624803 offers a valuable comparator compound. Its Phase 2 efficacy data against both placebo and the standard-of-care zolpidem (e.g., reduction in subjective time awake during sleep) establishes a known performance benchmark for patient-reported outcomes in chronic insomnia populations [2].

Evaluating CNS Safety and Cognitive Function in Sedative-Hypnotic Research

The compound's reported lack of rebound insomnia or withdrawal syndrome in Phase 1 studies makes it a useful reference in protocols designed to isolate cognitive and psychomotor effects of sleep-promoting agents without the confounding variables of withdrawal or dependence. This is particularly relevant for studies involving crossover designs or washout periods [3].

Mechanistic Studies of H1 and 5-HT2A Receptor Cross-Talk in the CNS

For researchers studying receptor pharmacology, LY2624803 provides a tool to explore the functional consequences of simultaneous H1 inverse agonism and 5-HT2A antagonism in vivo, a combination that is hypothesized to offer a unique therapeutic profile distinct from either single mechanism alone or from selective 5-HT2A antagonists like volinanserin and pimavanserin .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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